molecular formula C22H27ClN2O3S B11358931 1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11358931
M. Wt: 435.0 g/mol
InChI Key: MHWXEHGFSDASMU-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a carboxamide group

Preparation Methods

The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, often involving carboxylic acids or their derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their properties and applications.

    Sulfonyl Compounds: Compounds with sulfonyl groups may have similar reactivity but different biological activities.

    Carboxamide Compounds: These compounds share the carboxamide functional group and may have similar or distinct pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-16(2)18-5-9-21(10-6-18)24-22(26)19-11-13-25(14-12-19)29(27,28)15-17-3-7-20(23)8-4-17/h3-10,16,19H,11-15H2,1-2H3,(H,24,26)

InChI Key

MHWXEHGFSDASMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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